![molecular formula C3H7BO2 B1485880 Cyclopropyl-d5-boronic acid CAS No. 1850305-91-7](/img/structure/B1485880.png)
Cyclopropyl-d5-boronic acid
Overview
Description
Cyclopropyl-d5-boronic acid, also known as Cyclopropaneboronic acid, is an organoboronic acid . It is commonly used in highly efficient Suzuki coupling reactions .
Synthesis Analysis
The primary method for the synthesis of boronic acids, including Cyclopropyl-d5-boronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester . An efficient synthesis of cyclopropylboronic acid has been reported, and this compound undergoes efficient Suzuki-type coupling reactions with a range of aryl and heteroarylbromides .
Molecular Structure Analysis
The molecular formula of Cyclopropyl-d5-boronic acid is C3H7BO2 . It has a molecular weight of 85.90 .
Chemical Reactions Analysis
Cyclopropyl-d5-boronic acid is known to participate in various chemical reactions. For instance, it is used in Suzuki–Miyaura (SM) cross-coupling reactions . It also participates in Microwave-assisted copper (II)-catalyzed N-cyclopropylation .
Physical And Chemical Properties Analysis
Cyclopropyl-d5-boronic acid has a molecular weight of 85.90 . More detailed physical and chemical properties may require specific experimental measurements.
Mechanism of Action
Safety and Hazards
Cyclopropyl-d5-boronic acid may damage fertility or the unborn child . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, wear protective gloves/protective clothing/eye protection/face protection . In case of exposure or concern, get medical advice/attention .
Future Directions
Boronic acids, including Cyclopropyl-d5-boronic acid, are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . The future directions of Cyclopropyl-d5-boronic acid research could include further exploration of these areas.
properties
IUPAC Name |
(1,2,2,3,3-pentadeuteriocyclopropyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2/c5-4(6)3-1-2-3/h3,5-6H,1-2H2/i1D2,2D2,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVKDFJTYKELLQ-UXXIZXEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])B(O)O)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264145 | |
Record name | Boronic acid, B-(cyclopropyl-1,2,2,3,3-d5)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-d5-boronic acid | |
CAS RN |
1850305-91-7 | |
Record name | Boronic acid, B-(cyclopropyl-1,2,2,3,3-d5)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1850305-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(cyclopropyl-1,2,2,3,3-d5)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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